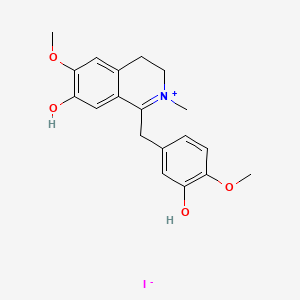

1,2-Dehidro Reticulina Yoduro

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Dehydro Reticuline Iodide is a chemical compound with the molecular formula C19H22INO4. It is a derivative of reticuline, an important intermediate in the biosynthesis of various isoquinoline alkaloids. These alkaloids are known for their pharmacological properties, including analgesic, antitussive, and antibacterial activities .

Aplicaciones Científicas De Investigación

1,2-Dehydro Reticuline Iodide has several scientific research applications:

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dehydro Reticuline Iodide typically involves the oxidation of reticuline. One common method includes the use of a cytochrome P450 enzyme to convert (S)-reticuline to 1,2-dehydroreticuline, followed by iodination to produce 1,2-Dehydro Reticuline Iodide .

Industrial Production Methods

Industrial production of 1,2-Dehydro Reticuline Iodide may involve microbial fermentation techniques. These methods utilize genetically engineered microorganisms to produce reticuline, which is then chemically converted to 1,2-Dehydro Reticuline Iodide .

Análisis De Reacciones Químicas

Types of Reactions

1,2-Dehydro Reticuline Iodide undergoes various chemical reactions, including:

Oxidation: Conversion of reticuline to 1,2-dehydroreticuline.

Reduction: Reduction of 1,2-dehydroreticuline back to reticuline.

Substitution: Iodination to form 1,2-Dehydro Reticuline Iodide.

Common Reagents and Conditions

Oxidation: Cytochrome P450 enzyme, NADPH.

Reduction: Aldo-keto reductase enzyme, NADPH.

Substitution: Iodine or iodide salts.

Major Products Formed

Oxidation: 1,2-Dehydro Reticuline.

Reduction: Reticuline.

Substitution: 1,2-Dehydro Reticuline Iodide.

Mecanismo De Acción

The mechanism of action of 1,2-Dehydro Reticuline Iodide involves its conversion to and from reticuline. The cytochrome P450 enzyme catalyzes the oxidation of (S)-reticuline to 1,2-dehydroreticuline, while the aldo-keto reductase enzyme reduces 1,2-dehydroreticuline back to reticuline. These reactions are crucial steps in the biosynthesis of various isoquinoline alkaloids .

Comparación Con Compuestos Similares

Similar Compounds

Reticuline: A precursor to 1,2-Dehydro Reticuline Iodide, involved in the biosynthesis of isoquinoline alkaloids.

1,2-Dehydro Reticuline: An intermediate in the synthesis of 1,2-Dehydro Reticuline Iodide.

Uniqueness

1,2-Dehydro Reticuline Iodide is unique due to its iodinated structure, which distinguishes it from other reticuline derivatives. This iodination can enhance its stability and reactivity in certain chemical reactions, making it valuable for specific research and industrial applications .

Actividad Biológica

1,2-Dehydro Reticuline Iodide is a significant compound in the realm of alkaloids, particularly those derived from the opium poppy and other plants within the Papaveraceae family. This compound has garnered attention due to its potential biological activities, including antitumor, antimicrobial, and neuroprotective effects. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1,2-Dehydro Reticuline Iodide is characterized by its unique structure which includes a morphinan backbone. The compound's molecular formula is C₁₉H₂₁I₃N₃O₃, and it features multiple functional groups that contribute to its biological activity.

The biological activity of 1,2-Dehydro Reticuline Iodide can be attributed to several mechanisms:

- Interaction with Receptors : The compound is known to interact with various neurotransmitter receptors, which may mediate its effects on the central nervous system (CNS).

- Inhibition of Cell Proliferation : Research indicates that 1,2-Dehydro Reticuline Iodide can inhibit the proliferation of certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial strains, indicating its potential as a therapeutic agent.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Neuroprotective | Protects neuronal cells from oxidative stress |

Case Study 1: Antitumor Activity

A study investigated the effects of 1,2-Dehydro Reticuline Iodide on human leukemia cell lines. The results demonstrated that treatment with this compound led to a significant increase in apoptosis rates compared to control groups. Flow cytometry analysis revealed an increase in TUNEL-positive cells, indicating DNA fragmentation associated with apoptosis .

Case Study 2: Antimicrobial Effects

In another study, the antimicrobial efficacy of 1,2-Dehydro Reticuline Iodide was tested against several bacterial strains. The compound showed notable inhibitory effects on the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural antimicrobial agent .

Pharmacokinetics and Metabolism

The pharmacokinetics of 1,2-Dehydro Reticuline Iodide have not been extensively studied; however, preliminary data suggest that it undergoes metabolic transformations that may affect its biological activity. Understanding these pathways is crucial for optimizing its therapeutic applications.

Propiedades

IUPAC Name |

1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydroisoquinolin-2-ium-7-ol;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4.HI/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12;/h4-5,9-11H,6-8H2,1-3H3,(H-,21,22);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZNQWRHVOGFFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C(C2=CC(=C(C=C2CC1)OC)O)CC3=CC(=C(C=C3)OC)O.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22INO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747457 |

Source

|

| Record name | 7-Hydroxy-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydroisoquinolin-2-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21411-21-2 |

Source

|

| Record name | 7-Hydroxy-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydroisoquinolin-2-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.